tert-Butoxycarbonylasparagine

Beschreibung

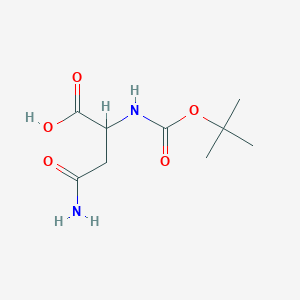

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYSQDHBALBGHX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884401 | |

| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7536-55-2 | |

| Record name | tert-Butoxycarbonyl-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7536-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butoxycarbonylasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007536552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(tert-butoxy)carbonyl]-L-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of tert-Butoxycarbonylasparagine

For Researchers, Scientists, and Drug Development Professionals

N-α-tert-Butoxycarbonyl-L-asparagine, commonly abbreviated as Boc-Asn-OH, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise elongation of peptide chains. This guide provides a comprehensive overview of its chemical properties, experimental applications, and the strategic considerations for its use in synthetic peptide chemistry.

Core Chemical and Physical Properties

Boc-Asn-OH is a white crystalline powder.[1] Its core function is to serve as a building block for the introduction of asparagine residues during Boc-based solid-phase peptide synthesis.[2] The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | [3][4] |

| Synonyms | Boc-L-asparagine, N-α-t.-Boc-L-asparagine | [4][5] |

| CAS Number | 7536-55-2 | [2][3] |

| Molecular Formula | C₉H₁₆N₂O₅ | [2][3] |

| Molecular Weight | 232.23 g/mol | [2][3] |

| Melting Point | 170-175 °C (decomposes) | [2][6] |

| Boiling Point | 482 °C at 1013 hPa (estimated) | [2] |

| Appearance | White to off-white powder | [1][2] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [2] |

| Optical Rotation | [α]20/D: -7.8±0.5°, c=2% in DMF; [α]25/D: -8.0 to -6.0°, c=1 in DMF | [2][6] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | [6] |

| InChI Key | FYYSQDHBALBGHX-YFKPBYRVSA-N | [2][6] |

Stability, Reactivity, and Challenges in Peptide Synthesis

The incorporation of asparagine into peptide sequences presents significant challenges, primarily due to the reactivity of its side-chain amide.[7][8]

1. Side-Chain Dehydration: During the carboxylic acid activation step required for coupling, particularly when using carbodiimide reagents like DCC or DIC, the side-chain amide of asparagine can undergo dehydration.[9] This irreversible reaction forms a β-cyanoalanine residue, which terminates the peptide chain and introduces a hard-to-remove impurity.[8][9]

2. Aspartimide Formation: Another common side reaction is the formation of aspartimide intermediates. This occurs when the nitrogen atom of the peptide backbone attacks the side-chain carbonyl group of an adjacent asparagine or aspartic acid residue, particularly under acidic or basic conditions used during synthesis.

To mitigate these issues, the asparagine side chain is often protected with groups like xanthyl (Xan) or trityl (Trt).[7][10] These protecting groups shield the amide from dehydration during activation and can also improve the solubility of the asparagine derivative in organic solvents.[8][11] The Xan group, for instance, is labile and removed by trifluoroacetic acid (TFA), the same reagent used for Nα-Boc deprotection in subsequent cycles.[9][11] Its primary role is to offer protection during the critical activation and coupling step.[9]

3. Boc Group Deprotection and Cation Scavenging: The Boc group is acid-labile and typically removed with TFA.[] This cleavage generates a reactive tert-butyl cation.[9][13] This electrophilic species can cause side reactions by alkylating nucleophilic residues within the peptide chain, such as tryptophan and methionine.[9] To prevent this, "scavengers" like anisole or cresol are added to the deprotection solution to trap the carbocations.[9][]

Caption: Logic for using side-chain protected asparagine.

Experimental Protocols

The following sections detail generalized protocols for the use of Boc-Asn-OH and its derivatives in solid-phase peptide synthesis.

Protocol 1: Incorporation of Boc-Asn(PG)-OH into a Peptide Chain

This protocol outlines the standard coupling cycle for adding a side-chain protected asparagine residue (e.g., Boc-Asn(Xan)-OH) to a growing peptide chain on a solid support resin.

-

Resin Preparation: The peptide-resin is deprotected at the N-terminus using a solution of TFA (typically 25-50% in dichloromethane, DCM), often with a scavenger. The resin is then washed thoroughly with DCM to remove residual acid.[7]

-

Neutralization: The protonated N-terminal amine is neutralized with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF, to prepare it for coupling. This is followed by extensive washing with DCM and DMF.[7]

-

Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of the protected asparagine derivative (e.g., Boc-Asn(Xan)-OH) and a suitable activating agent (e.g., HBTU or DIC/HOBt) in DMF.[7]

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with agitation.

-

Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[7]

-

Monitoring (Optional): The completeness of the coupling reaction can be monitored using a qualitative method such as the Kaiser test to check for the absence of free primary amines.[7]

Caption: Workflow for Boc-Asn-OH coupling in SPPS.

Protocol 2: Nα-Boc Group Deprotection

This protocol describes the removal of the acid-sensitive Boc protecting group to expose the N-terminal amine for the next coupling cycle.

-

Resin Washing: The peptide-resin from the previous coupling step is washed with DCM to prepare it for the acidic deprotection conditions.

-

Deprotection Reaction: A deprotection cocktail, typically 25-50% TFA in DCM, is added to the peptide-resin. Scavengers (e.g., anisole, water) are often included to prevent side reactions from the generated tert-butyl cation.[9] The mixture is allowed to react for approximately 30 minutes at room temperature.[9]

-

Filtration and Washing: The resin is filtered and washed thoroughly with DCM to remove the TFA and cleaved Boc groups.

-

Neutralization: A neutralization step with a base like DIEA is performed as described in the coupling protocol to prepare the resin for the subsequent amino acid addition.[9]

Caption: Boc deprotection and potential side reactions.

References

- 1. Boc-Asn-OH(7536-55-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Boc-Asn-OH Novabiochem 7536-55-2 [sigmaaldrich.com]

- 3. N2-((tert-Butoxy)carbonyl)-L-asparagine | C9H16N2O5 | CID 82035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nalpha-(tert-Butoxycarbonyl)-L-asparagine 98.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. Boc-Asn-OH - Nα-(叔丁氧羰基)-L-天冬酰胺, Boc-L-天冬酰胺 [sigmaaldrich.com]

- 6. Boc-Asn-OH ≥98.5% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Synthesis of Boc-Asparagine from L-Asparagine: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Nα-tert-butoxycarbonyl-L-asparagine (Boc-Asn-OH), a critical building block in solid-phase peptide synthesis (SPPS). The document details the prevalent synthetic methodology, offering in-depth experimental protocols, quantitative data analysis, and visual representations of the chemical processes. The strategic use of the tert-butoxycarbonyl (Boc) protecting group is fundamental to preventing unwanted side reactions and enabling the controlled, sequential assembly of amino acids into peptides. This guide serves as a practical resource for researchers and professionals engaged in peptide chemistry and drug development, ensuring a thorough understanding of the synthesis and application of this essential reagent.

Introduction

In the field of peptide chemistry and the development of peptide-based therapeutics, the use of protecting groups is a cornerstone of successful synthesis.[1] The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the α-amino functionality of amino acids.[1][2] Its stability in basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for peptide synthesis.[1]

L-asparagine, with its carboxamide side chain, is a common constituent of biologically active peptides.[1] To incorporate asparagine into a peptide sequence using SPPS, its highly reactive α-amino group must be temporarily blocked to prevent self-polymerization and other undesired reactions.[1] The synthesis of Boc-L-asparagine addresses this need, providing a stable, ready-to-use amino acid derivative for controlled peptide chain elongation.[1] This guide focuses on the most common and efficient method for the synthesis of Boc-L-asparagine: the reaction of L-asparagine with di-tert-butyl dicarbonate (Boc anhydride).

Synthetic Pathway and Mechanism

The synthesis of Boc-L-asparagine is typically achieved through the reaction of L-asparagine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The base plays a crucial role in deprotonating the amino group of L-asparagine, thereby increasing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of the Boc anhydride.

Caption: General reaction scheme for the synthesis of Boc-L-asparagine.

Experimental Protocols

Several variations of the synthesis of Boc-L-asparagine have been reported. The following sections detail two common and reliable protocols.

Protocol 1: Synthesis using Sodium Carbonate in a Dioxane/Water Solvent System

This method is a widely cited and effective procedure for the synthesis of Boc-L-asparagine.[3][4]

Materials:

-

L-Asparagine

-

Sodium Carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

Deionized Water

-

37% Hydrochloric Acid (HCl)

Procedure:

-

In a suitable reaction vessel, dissolve L-asparagine (1.0 eq.) and sodium carbonate (1.0 eq.) in a 1:1 mixture of water and 1,4-dioxane at room temperature.[3][4]

-

To this solution, slowly add di-tert-butyl dicarbonate (1.2 eq.) and stir the reaction mixture overnight at room temperature.[3][4]

-

Upon completion of the reaction, remove the 1,4-dioxane by distillation under reduced pressure.[3][4]

-

Adjust the pH of the remaining aqueous solution to 2 with 37% hydrochloric acid, which will cause a white solid to precipitate.[3][4]

-

Collect the solid product by filtration, wash it with water, and dry it under appropriate conditions to yield Boc-L-asparagine.[3][4]

Protocol 2: Synthesis using Sodium Hydroxide in an Aqueous System

This protocol, adapted from a patented method, utilizes a purely aqueous solvent system and sodium hydroxide as the base.[5]

Materials:

-

L-Asparagine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

10 M Sodium Hydroxide (NaOH) solution

-

6 M Hydrochloric Acid (HCl) solution

-

Deionized Water

-

Brine solution

Procedure:

-

Suspend L-asparagine and di-tert-butyl dicarbonate in water in a reaction vessel.

-

At a temperature of 25-30 °C, add 10 M sodium hydroxide solution dropwise while stirring to maintain the pH of the solution between 9 and 10.[5]

-

After the addition of the base is complete, raise the temperature to 30-40 °C and continue stirring for 4-6 hours.[5]

-

Cool the reaction mixture to below 10 °C using a brine-ice bath.[5]

-

Slowly add 6 M hydrochloric acid to the cooled reaction mixture to adjust the pH to 4.0-4.5, which will induce the precipitation of the Boc-L-asparagine crude product.[5]

-

Isolate the crude product by suction filtration, wash the solid with water, and dry it at 50-60 °C to obtain the final product.[5]

Data Presentation

The following table summarizes the quantitative data from the described synthetic protocols.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | L-Asparagine | L-Asparagine |

| Reagents | (Boc)₂O, Na₂CO₃ | (Boc)₂O, NaOH |

| Solvent | 1,4-Dioxane/Water | Water |

| Reaction Time | Overnight | 4-6 hours |

| Yield | 91%[3][4] | 145% (weight yield relative to L-asparagine)[5] |

| Melting Point | 175-180 °C[3][4] | Not specified |

| ¹H NMR (DMSO-d₆, δ) | 12.5 (1H, br), 7.31 (1H, br), 6.91 (1H, br), 6.87 (1H, d, J=8.4 Hz), 4.23 (1H, q, J=7.7 Hz), 2.56-2.36 (2H, m), 1.38 (9H, s)[3][4] | Not specified |

Note on Yield for Protocol 2: The reported yield of 145% is a weight yield and likely includes water of hydration or other impurities in the crude product. Further purification would be necessary to determine the true chemical yield.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of Boc-L-asparagine.

Caption: A generalized workflow for the synthesis of Boc-L-asparagine.

Conclusion

The synthesis of Boc-L-asparagine from L-asparagine using di-tert-butyl dicarbonate is a robust and well-established procedure. This guide has provided detailed experimental protocols, comparative data, and visual aids to facilitate a comprehensive understanding of this critical synthetic transformation. The ability to reliably produce high-purity Boc-L-asparagine is essential for the advancement of peptide synthesis and the development of novel peptide-based pharmaceuticals. Researchers and drug development professionals can utilize the information presented herein to effectively implement and optimize this synthesis in their laboratories.

References

- 1. nbinno.com [nbinno.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. BOC-L-Asparagine synthesis - chemicalbook [chemicalbook.com]

- 4. BOC-L-Asparagine | 7536-55-2 [chemicalbook.com]

- 5. CN106187819A - A kind of preparation method of BOC L asparagine - Google Patents [patents.google.com]

Solubility Profile of Boc-L-Asparagine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-asparagine (Boc-Asn-OH), a critical building block in solid-phase peptide synthesis. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and preventing precipitation issues, ultimately leading to higher yields and purer final products. This document presents quantitative solubility data in a range of common organic solvents, details the experimental methodology for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The mole fraction solubility of Boc-L-asparagine was determined in twelve neat solvents, including nine polar protic solvents and three polar aprotic solvents, across a temperature range of 283.15 K to 323.15 K.[1][2][3] The data reveals that the solubility of Boc-L-asparagine is a function of absolute temperature, increasing as the temperature rises.[1][2]

The order of mole fraction solubility at a given temperature is as follows: methanol > ethanol > i-propanol > s-butanol ≈ n-propanol > n-pentanol ≈ n-butanol ≈ acetone ≈ i-butanol > 2-butanone > water > acetonitrile.[2] Methanol exhibited the highest solubility, while acetonitrile showed the lowest.[2]

Table 1: Mole Fraction Solubility (10³x) of Boc-L-Asparagine in Various Solvents at Different Temperatures (K) [1][2][3]

| Temperature (K) | Methanol | Ethanol | n-Propanol | i-Propanol | n-Butanol | i-Butanol | s-Butanol | n-Pentanol | Acetone | 2-Butanone | Acetonitrile | Water |

| 283.15 | 29.58 | 15.63 | 7.96 | 10.33 | 5.31 | 4.87 | 7.78 | 4.41 | 5.06 | 3.33 | 0.136 | 2.53 |

| 288.15 | 33.19 | 17.51 | 9.08 | 11.63 | 6.13 | 5.66 | 8.92 | 5.12 | 5.89 | 3.89 | 0.185 | 2.84 |

| 293.15 | 37.21 | 19.60 | 10.33 | 13.06 | 7.05 | 6.54 | 10.20 | 5.92 | 6.81 | 4.51 | 0.252 | 3.19 |

| 298.15 | 41.68 | 21.92 | 11.73 | 14.65 | 8.08 | 7.52 | 11.63 | 6.81 | 7.85 | 5.21 | 0.342 | 3.57 |

| 303.15 | 46.65 | 24.50 | 13.30 | 16.41 | 9.24 | 8.61 | 13.23 | 7.82 | 9.01 | 5.99 | 0.462 | 4.00 |

| 308.15 | 52.17 | 27.37 | 15.05 | 18.35 | 10.54 | 9.83 | 15.01 | 8.95 | 10.31 | 6.86 | 0.624 | 4.47 |

| 313.15 | 58.29 | 30.56 | 17.01 | 20.50 | 11.99 | 11.18 | 17.00 | 10.22 | 11.77 | 7.84 | 0.841 | 4.99 |

| 318.15 | 65.08 | 34.11 | 19.20 | 22.87 | 13.62 | 12.69 | 19.21 | 11.64 | 13.40 | 8.93 | 1.132 | 5.56 |

| 323.15 | 72.61 | 38.07 | 21.64 | 25.50 | 15.44 | 14.38 | 21.68 | 13.23 | 15.23 | 10.15 | 1.523 | 6.19 |

Experimental Protocol: Static Gravimetric Method

The solubility data presented was determined using the static gravimetric method.[1][2][3] This reliable technique involves achieving equilibrium between the solid solute and the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution by mass.

Methodology:

-

Sample Preparation: An excess amount of Boc-L-asparagine is added to a series of vials, each containing a known volume of the desired solvent. The objective is to create a saturated solution with undissolved solid remaining.

-

Equilibration: The vials are sealed and placed in a temperature-controlled shaker or rotator. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are allowed to separate.

-

Sampling: A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, temperature-controlled syringe.

-

Solvent Evaporation: The sampled solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven).

-

Mass Determination: The mass of the remaining solid solute is determined by weighing the container after complete solvent evaporation.

-

Calculation: The mole fraction solubility is calculated from the mass of the solute and the mass of the solvent in the sampled solution.

Experimental Workflow

The following diagram illustrates the key steps of the static gravimetric method for determining the solubility of Boc-Asn-OH.

Caption: Workflow for determining Boc-Asn-OH solubility via the static gravimetric method.

References

An In-depth Technical Guide to the Boc Protection of Asparagine

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine (Asn) into peptide sequences is a critical step in the synthesis of many biologically active peptides. However, its unique side-chain amide presents significant challenges that can compromise the efficiency and fidelity of the synthesis. This technical guide provides a comprehensive overview of the mechanism of tert-butyloxycarbonyl (Boc) protection of asparagine, focusing on the strategies developed to overcome its intrinsic reactivity, particularly within the context of solid-phase peptide synthesis (SPPS).

The Core Challenge: Asparagine's Side-Chain Reactivity

During peptide synthesis, particularly in Boc-chemistry SPPS, the incorporation of asparagine is complicated by two primary issues:

-

Side-Chain Dehydration: The most significant side reaction is the dehydration of the β-amide group during the carboxyl activation step, especially when using carbodiimide-based reagents.[1][2] This irreversible reaction forms a β-cyanoalanine residue, which terminates the peptide chain elongation and introduces a hard-to-remove impurity.[1][3]

-

Poor Solubility: Standard protected asparagine derivatives, such as Nα-Boc-Asn-OH, often exhibit poor solubility in common organic solvents like dimethylformamide (DMF) used in SPPS.[1][3] This can lead to incomplete coupling reactions and reduced overall yields.[1]

These challenges necessitate a strategic approach to protect not only the α-amino group but also the side-chain amide.

Mechanism of Nα-Boc Protection

The protection of the α-amino group of asparagine follows a standard nucleophilic acyl substitution mechanism, typically employing di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[4][5]

-

Nucleophilic Attack: The lone pair of the α-amino group of asparagine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Collapse and Product Formation: The intermediate collapses, resulting in the N-Boc protected asparagine, carbon dioxide, and a tert-butoxide ion, which is subsequently protonated to form tert-butanol.[4][5]

Caption: General mechanism for Nα-Boc protection of asparagine.

Side-Chain Protection: The Key to Successful Incorporation

To prevent side-chain dehydration and improve solubility, the amide nitrogen of asparagine is protected with a bulky group. In the context of Boc-SPPS, the most common and effective protecting groups are Xanthyl (Xan) and Trityl (Trt).[1][2][6]

-

Nγ-Xanthyl (Xan) Group: The Boc-Asn(Xan)-OH derivative is widely used. The bulky xanthyl group sterically and electronically shields the side-chain amide, preventing its dehydration to a nitrile during the activation step.[1] Furthermore, the presence of the Xan group significantly enhances the solubility of the protected amino acid in SPPS solvents.[1][7]

-

Nγ-Trityl (Trt) Group: The trityl group serves a similar purpose, increasing solubility and preventing side reactions.[2][6]

Crucially, both the Xan and Trt side-chain protecting groups are labile to trifluoroacetic acid (TFA).[3][7] This means they are conveniently removed during the same step as the Nα-Boc group deprotection in each cycle of Boc-SPPS. While this means the side-chain is unprotected in subsequent coupling steps, protection is most critical during the initial activation and coupling of the asparagine residue itself.[7]

Caption: Competing pathways for activated asparagine in peptide synthesis.

Quantitative Data Summary

The use of side-chain protected asparagine derivatives demonstrably improves synthesis outcomes.

| Feature | Boc-Asn-OH (Unprotected Side-Chain) | Boc-Asn(Xan)-OH / Boc-Asn(Trt)-OH | Benefit of Side-Chain Protection |

| Side-Chain Dehydration | Prone to nitrile formation, especially with carbodiimide activators.[1][2] | Dehydration is effectively prevented.[1][8] | Minimizes β-cyanoalanine formation, leading to higher purity of the target peptide.[1] |

| Solubility in SPPS Solvents | Often exhibits low solubility in DMF and NMP.[1] | Significantly improved solubility.[1][7] | Enables more efficient and complete coupling reactions. |

| Coupling Efficiency | Can be variable and incomplete due to solubility issues and side reactions.[1] | Generally high and reliable.[1] | Consistent and predictable incorporation of asparagine. |

Experimental Protocols

The following are generalized protocols for the incorporation of asparagine using a side-chain protected derivative in Boc-SPPS.

This protocol utilizes a common and efficient uronium salt-based coupling reagent.[1]

-

Resin Preparation: Start with the peptide-resin following a standard Boc-SPPS deprotection cycle (TFA treatment) and neutralization (e.g., with Diisopropylethylamine - DIEA). The resin should have a free N-terminal amine.

-

Activation Mixture: In a separate reaction vessel, dissolve Boc-Asn(Xan)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Activation: Add DIEA (6 eq.) to the activation mixture and agitate for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates complete coupling.[1][3] If the test is positive, a second coupling may be required.

-

Washing: Once coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and methanol to remove excess reagents and byproducts.[3]

This protocol uses a more traditional and cost-effective carbodiimide-based method. The use of Boc-Asn(Xan)-OH is critical here to prevent dehydration.[3]

-

Resin Preparation: As in Protocol 1, start with the washed and neutralized peptide-resin.

-

Pre-activation Mixture: In a separate vessel, dissolve Boc-Asn(Xan)-OH (2-3 eq.) and HOBt (2-3 eq.) in DMF or a DCM/DMF mixture.

-

Activation: Add Diisopropylcarbodiimide (DIC) (2-3 eq.) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

Coupling: Add the pre-activated solution to the resin suspension.

-

Reaction: Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the coupling progress with the ninhydrin test.

-

Washing: Upon completion, wash the resin thoroughly as described in Protocol 1.

Caption: A typical workflow for one cycle of Boc-SPPS incorporating asparagine.

Conclusion

The successful incorporation of asparagine in Boc-chemistry peptide synthesis hinges on the effective management of its reactive side-chain amide. While Nα-Boc protection is standard, the key to high-yield, high-purity synthesis is the use of an additional, acid-labile protecting group, such as Xanthyl or Trityl, on the side-chain amide. These groups effectively prevent the formation of β-cyanoalanine and overcome solubility issues, ensuring the reliable and efficient incorporation of this critical amino acid into complex peptide structures. This strategic approach is indispensable for researchers and professionals engaged in the development of peptide-based therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Asn(Trt)-OH Novabiochem 132388-68-2 [merckmillipore.com]

- 7. peptide.com [peptide.com]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butoxycarbonylasparagine in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine residues into synthetic peptides is a critical step in the development of novel therapeutics and research tools. The use of tert-Butoxycarbonylasparagine (Boc-Asn) in solid-phase peptide synthesis (SPPS) offers a robust and effective strategy, though not without its unique challenges. This technical guide provides an in-depth analysis of the role of Boc-Asn, detailing its chemical properties, the necessity of side-chain protection, potential side reactions, and comprehensive experimental protocols.

The Imperative of Side-Chain Protection in Boc-Asparagine Chemistry

While the tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino group of asparagine, the side-chain amide presents its own set of challenges during peptide synthesis. Left unprotected, the side-chain amide of asparagine is susceptible to two primary side reactions: dehydration to form a β-cyanoalanine residue and participation in aspartimide formation.

Dehydration to β-Cyanoalanine: During the activation of the carboxyl group of Boc-Asn for coupling, particularly with carbodiimide-based reagents, the side-chain amide can undergo dehydration.[1] This irreversible reaction leads to the formation of a nitrile group, resulting in a capped and incorrect peptide sequence that is often difficult to separate from the desired product.

Aspartimide Formation: Although more commonly associated with Fmoc-based SPPS, aspartimide formation can also occur in Boc chemistry, especially during repeated acidolytic deprotection steps. This intramolecular cyclization reaction involves the peptide backbone nitrogen attacking the side-chain carbonyl group, leading to a five-membered ring intermediate. This intermediate can then be hydrolyzed to yield a mixture of α- and β-aspartyl peptides, as well as racemized products.

To mitigate these deleterious side reactions, the use of a side-chain protecting group for the asparagine amide is highly recommended. The most commonly employed protecting group in Boc chemistry is the xanthyl (Xan) group .[2] The bulky and electron-withdrawing nature of the Xan group effectively shields the amide from dehydration and reduces its nucleophilicity, thereby preventing both nitrile formation and aspartimide formation.[1][3] Furthermore, the presence of the Xan group significantly enhances the solubility of the Boc-Asn derivative in common organic solvents used in SPPS, leading to more efficient and complete coupling reactions.[2]

Quantitative Data on Boc-Asparagine Derivatives in Peptide Synthesis

While extensive direct comparative studies providing quantitative data are sparse in the literature, the qualitative and anecdotal evidence overwhelmingly supports the use of side-chain protected Boc-Asn. The following tables summarize the expected outcomes and key parameters.

| Feature | Boc-Asn-OH (Unprotected) | Boc-Asn(Xan)-OH (Xanthyl Protected) | Rationale and References |

| Coupling Efficiency | Variable, often incomplete due to poor solubility. | Generally high and reliable. | The Xan group improves solubility in organic solvents, leading to more efficient coupling.[1] |

| Side-Chain Dehydration | High risk, especially with carbodiimide activators. | Effectively prevented. | The Xan group sterically and electronically protects the amide from dehydration.[1][2] |

| Aspartimide Formation | Moderate risk, sequence-dependent. | Significantly reduced. | The Xan group reduces the nucleophilicity of the side-chain amide. |

| Solubility in DMF/DCM | Low | High | The bulky, aromatic Xan group enhances solubility.[2] |

Table 1. Qualitative Comparison of Unprotected and Xanthyl-Protected Boc-Asparagine in SPPS.

Experimental Protocols

General Workflow for Boc-SPPS

The incorporation of a Boc-Asn residue follows the general cycle of solid-phase peptide synthesis.

Protocol for Coupling of Boc-Asn(Xan)-OH

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Asn(Xan)-OH

-

Coupling reagent (e.g., HBTU or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure using HBTU:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Pre-activation: In a separate vessel, dissolve Boc-Asn(Xan)-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and vortex for 1-2 minutes.

-

Coupling: Add the pre-activated amino acid solution to the swollen resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).

-

Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and isopropanol (1x).

Procedure using DIC/HOBt:

-

Resin Swelling: Swell the peptide-resin in a 1:1 mixture of DMF and DCM for 30 minutes.

-

Solution Preparation: In a separate vessel, dissolve Boc-Asn(Xan)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Activation: Add DIC (3 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 10 minutes at 0°C.

-

Coupling: Add the pre-activated solution to the swollen resin.

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitoring and Washing: Follow steps 5 and 6 from the HBTU protocol.

Protocol for Boc Deprotection

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., 5% phenol or anisole)

Procedure:

-

Pre-wash: Wash the peptide-resin with DCM (3x).

-

Deprotection Cocktail: Prepare a solution of 50% TFA in DCM containing 5% of a scavenger (e.g., phenol or anisole).

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30 minutes at room temperature.

-

Washing: Filter the resin and wash thoroughly with DCM (3x) to remove the TFA and cleaved Boc groups.

-

Neutralization: Proceed with the neutralization step as per the general Boc-SPPS workflow.

Final Cleavage and Deprotection of Asn(Xan)-Containing Peptides

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For peptides synthesized using the Boc/Bzl strategy, this is typically achieved using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The xanthyl group on the asparagine side chain is labile to these strong acids and will be cleaved during this final step.

HF Cleavage Protocol

WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated apparatus by trained personnel.

Materials:

-

Dried peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavenger cocktail (e.g., p-cresol, p-thiocresol, anisole)

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dried peptide-resin in the HF reaction vessel. Add the appropriate scavenger cocktail. A common scavenger for peptides containing Asn(Xan) is anisole or p-cresol.[4]

-

HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and condense the required amount of anhydrous HF into the vessel.

-

Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.

-

HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Washing and Isolation: Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers and cleaved protecting groups. The crude peptide is then dried and ready for purification.

Troubleshooting

| Symptom | Potential Cause | Recommended Solution |

| Incomplete Coupling of Boc-Asn(Xan)-OH | - Insufficient activation time- Steric hindrance | - Increase coupling time- Perform a double coupling- Use a more efficient coupling reagent (e.g., HATU) |

| Presence of a -17 Da mass difference in MS | Dehydration of asparagine side chain | Use Boc-Asn(Xan)-OH to prevent this side reaction. If using unprotected Boc-Asn, avoid carbodiimide activators or use pre-activation. |

| Presence of +137 Da mass difference in MS | Alkylation of Trp by tert-butyl cation | Ensure adequate scavengers (e.g., triethylsilane, anisole) are used during TFA deprotection steps. |

| Low yield after HF cleavage | - Incomplete cleavage- Peptide precipitation issues | - Increase cleavage time or HF concentration- Ensure the ether used for precipitation is sufficiently cold and dry |

Table 2. Troubleshooting Guide for the Use of Boc-Asn in Peptide Synthesis.

Conclusion

The successful incorporation of asparagine into synthetic peptides using Boc chemistry is highly dependent on the effective protection of its side-chain amide. The use of Boc-Asn(Xan)-OH is the gold standard in this regard, as it effectively prevents deleterious side reactions such as dehydration and aspartimide formation, while also improving the solubility and coupling efficiency of the amino acid derivative. By following the detailed protocols and troubleshooting guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently and efficiently synthesize complex asparagine-containing peptides with high purity and yield.

References

Stability of Boc-Asparagine Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical stability of Nα-tert-butyloxycarbonyl-L-asparagine (Boc-Asn-OH), a critical building block in peptide synthesis and drug development. Understanding its degradation profile under various pH conditions is paramount for ensuring the integrity of synthetic peptides and the stability of asparagine-containing therapeutics. This document provides a comprehensive overview of the degradation pathways, quantitative stability data, and detailed experimental protocols for stability assessment.

Core Concepts: Degradation Pathways of Boc-Asparagine

The stability of Boc-asparagine is primarily influenced by the pH of its environment. The two main degradation pathways are the hydrolysis of the Boc protecting group under acidic conditions and the deamidation of the side-chain amide, which is significant at neutral to basic pH.

Acid-Catalyzed Deprotection

Under strongly acidic conditions (typically pH < 2), the tert-butyloxycarbonyl (Boc) protecting group is susceptible to hydrolysis.[] This reaction proceeds via a carbocation intermediate, yielding free asparagine, carbon dioxide, and tert-butanol. This process is generally desirable and controlled during solid-phase peptide synthesis for the removal of the Boc group.[] However, uncontrolled deprotection during storage or in a formulation can lead to impurities.

Deamidation of the Asparagine Side Chain

Deamidation, the hydrolysis of the side-chain amide to a carboxylic acid, is a common degradation pathway for asparagine residues in peptides and proteins.[2][3] The mechanism of deamidation is highly pH-dependent.

-

Acidic Conditions (pH < 5): At low pH, the side-chain amide can undergo direct hydrolysis to form Boc-aspartic acid.[4][5] This pathway is generally slower than the succinimide-mediated pathway at higher pH.

-

Neutral to Basic Conditions (pH > 6): Under neutral to alkaline conditions, deamidation predominantly proceeds through the formation of a five-membered cyclic succinimide (or aspartimide) intermediate.[2][3] This intermediate is formed by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl carbon. The succinimide intermediate is susceptible to hydrolysis, which can yield two products: the desired Boc-α-aspartic acid and the isomeric Boc-β-aspartic acid (isoaspartic acid).[3] The formation of the isoaspartic acid is often the major product.

The following diagram illustrates the primary degradation pathways of Boc-asparagine.

References

- 2. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions | PLOS One [journals.plos.org]

- 3. support.proteinmetrics.com [support.proteinmetrics.com]

- 4. Asparagine deamidation: pH-dependent mechanism from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

tert-Butoxycarbonylasparagine molecular weight and formula

An In-depth Technical Guide to tert-Butoxycarbonylasparagine (Boc-Asn-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Nα-(tert-Butoxycarbonyl)-L-asparagine (Boc-Asn-OH), a critical reagent in synthetic organic chemistry, particularly in the domain of solid-phase peptide synthesis (SPPS). We will delve into its molecular characteristics, provide a detailed experimental protocol for its application, and illustrate the foundational workflow in which it is a key component.

Core Molecular Attributes

This compound is an amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to Boc-based solid-phase peptide synthesis, preventing unwanted reactions at the N-terminus while the C-terminus is activated for peptide bond formation.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₆N₂O₅ | [1][2][3][4] |

| Molecular Weight | 232.23 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 170-176 °C (decomposes) | [1][2][4][5] |

| Optical Rotation [α]20/D | -7° to -9° (c=1 to 2 in DMF) | [1][2][5] |

| CAS Number | 7536-55-2 | [3][4][5] |

Experimental Protocol: Incorporation of Boc-Asn-OH in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of a Boc-Asn-OH residue into a growing peptide chain on a solid support using the Boc-SPPS methodology. This process is cyclical, involving deprotection, neutralization, and coupling steps.

Materials and Reagents

-

Resin-bound peptide with a free N-terminal amine (e.g., on Merrifield or MBHA resin)

-

Boc-Asn-OH

-

Coupling reagent (e.g., HBTU, DIC)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

50% Trifluoroacetic acid (TFA) in DCM

-

Washing solvents (e.g., DMF, DCM, Methanol)

-

Ninhydrin test kit

Step-by-Step Methodology

-

Resin Preparation: The peptide-resin from the previous cycle must have its N-terminal Boc group removed. This is achieved by treating the resin with a 50% solution of TFA in DCM for approximately 15-30 minutes.[6] Following deprotection, the resin is washed thoroughly with DCM and then neutralized with a solution of DIEA in DCM to liberate the free amine.[6][7]

-

Amino Acid Activation: In a separate vessel, dissolve 2-4 equivalents of Boc-Asn-OH in DMF.[6] To this solution, add a coupling agent. If using an aminium salt-based reagent like HBTU, add 2.0 equivalents of HBTU and 4.0 equivalents of DIEA.[1][6] Allow the mixture to pre-activate for a few minutes.

-

Coupling Reaction: Add the activated Boc-Asn-OH solution to the vessel containing the neutralized peptide-resin.[1] Agitate the mixture at room temperature for 1-4 hours.[1] The bulky side chain of asparagine may require a longer coupling time.

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using the ninhydrin (Kaiser) test.[1][6] A small sample of the resin beads is taken and tested. A negative result (yellow beads) indicates that all the free primary amines have reacted, and the coupling is complete.[1]

-

Washing: Once the coupling is complete, the resin is thoroughly washed to remove excess reagents and byproducts. A typical washing sequence involves successive washes with DMF, DCM, and methanol.[1]

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Visualization of the Boc-SPPS Workflow

The logical flow of the Boc-based solid-phase peptide synthesis is a cyclical process. The following diagram, generated using the DOT language, illustrates the key stages.

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

References

Spectroscopic Analysis of Boc-Asn-OH: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-(tert-Butoxycarbonyl)-L-asparagine (Boc-Asn-OH), a crucial building block in peptide synthesis. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for Boc-Asn-OH. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in Boc-Asn-OH. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for Boc-Asn-OH in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.42 | s | 2H | -CONH₂ |

| ~5.71 | d, J ≈ 9.3 Hz | 1H | α-NH |

| ~4.64 | m | 1H | α-CH |

| ~2.77 | m | 2H | β-CH₂ |

| 1.64 | s | 9H | -C(CH₃)₃ (Boc) |

Note: The chemical shifts are based on data for a closely related derivative, [emim][Boc-Asn], and are considered representative for Boc-Asn-OH in DMSO-d₆.[1] The chemical shift of the carboxylic acid proton (-COOH) is often broad and may not be distinctly observed.

Table 2: ¹³C NMR Spectroscopic Data for Boc-Asn-OH in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~175.1 | -C OOH (Carboxylic Acid) |

| ~172.5 | -C ONH₂ (Amide) |

| ~154.4 | -OC O- (Boc Carbonyl) |

| ~77.4 | -C (CH₃)₃ (Boc Quaternary C) |

| ~53.3 | α-CH |

| ~39.5 | DMSO-d₆ Solvent Peak[2][3] |

| ~30.2 | β-CH₂ |

| ~26.0 | -C(C H₃)₃ (Boc Methyls) |

Note: The chemical shifts are based on data for a closely related derivative, [emim][Boc-Asn], and general knowledge of Boc-protected amino acid spectra.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of Boc-Asn-OH shows characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Bands for Boc-Asn-OH

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500 - 3200 | O-H Stretch | Broad, characteristic of carboxylic acid |

| 3400 - 3250 | N-H Stretch | Amine/Amide groups[4] |

| 2950 - 2850 | C-H Stretch | Alkyl groups (Boc and side chain)[5] |

| ~1740 | C=O Stretch | Carboxylic Acid[6] |

| ~1690 | C=O Stretch | Urethane (Boc group)[6][7] |

| ~1640 | C=O Stretch | Primary Amide (Amide I band) |

| ~1530 | N-H Bend | Amide II band[7] |

Note: The listed wavenumbers represent typical ranges for the specified functional groups in N-Boc protected amino acids.

Experimental Protocols

The following protocols provide detailed methodologies for the acquisition of NMR and IR spectroscopic data for Boc-Asn-OH.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Boc-Asn-OH.

Materials:

-

Boc-Asn-OH sample (10-50 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 10-50 mg of the Boc-Asn-OH sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer the resulting solution into a 5 mm NMR tube using a pipette.

-

-

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.[3]

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis. For ¹H NMR, reference the residual DMSO peak to 2.50 ppm.[2] For ¹³C NMR, reference the DMSO solvent peak to 39.52 ppm.[2]

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol (Thin Solid Film Method)

Objective: To obtain an infrared spectrum of solid Boc-Asn-OH.

Materials:

-

Boc-Asn-OH sample (~5-10 mg)

-

Volatile solvent (e.g., methanol or methylene chloride)

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount (5-10 mg) of Boc-Asn-OH into a small vial.

-

Add a few drops of a volatile solvent to dissolve the solid completely.

-

Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate.

-

Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like Boc-Asn-OH.

Caption: Workflow for spectroscopic analysis of Boc-Asn-OH.

References

Commercial Availability of Nα-Boc-L-asparagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Nα-Boc-L-asparagine, a critical reagent in peptide synthesis and drug development. This guide includes a detailed summary of commercial suppliers, typical purity levels, and pricing, alongside experimental protocols for its synthesis and quality control. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the supply chain and quality assurance processes.

Commercial Availability and Specifications

Nα-Boc-L-asparagine is readily available from a variety of chemical suppliers. The purity of the commercially available product is typically high, often exceeding 98%, as determined by High-Performance Liquid Chromatography (HPLC). The compound is generally supplied as a white to off-white powder.

Below is a summary of representative commercial suppliers and their product specifications. Please note that pricing is subject to change and may vary based on quantity and institutional agreements.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |

| Sigma-Aldrich | 15381 | ≥98.5% (T) | 25 g | $66.38 | 7536-55-2[1] |

| Chem-Impex | 01334 | ≥98% (HPLC) | 1 g | $29.34 | 7536-55-2 |

| 5 g | $116.67 | ||||

| 25 g | $467.10 | ||||

| Thermo Scientific Chemicals | A16019.06 | 98+% | 5 g | Varies | 7536-55-2 |

| A16019.14 | 98+% | 25 g | Varies | 7536-55-2 |

Experimental Protocols

Synthesis of Nα-Boc-L-asparagine

A common and efficient method for the synthesis of Nα-Boc-L-asparagine involves the reaction of L-asparagine with di-tert-butyl dicarbonate (Boc)₂O in an aqueous-organic solvent mixture under basic conditions.

Materials:

-

L-asparagine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Hydrochloric acid (HCl), 37%

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven or desiccator

Procedure:

-

In a suitable reaction vessel, dissolve L-asparagine (1.0 eq.) and sodium carbonate (1.0 eq.) in a 1:1 mixture of deionized water and 1,4-dioxane at room temperature with stirring.

-

Slowly add di-tert-butyl dicarbonate (1.2 eq.) to the stirring solution.

-

Continue to stir the reaction mixture overnight at room temperature.

-

After the reaction is complete, remove the 1,4-dioxane by distillation under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and adjust the pH to approximately 2 by the slow addition of 37% hydrochloric acid. A white solid will precipitate.

-

Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold deionized water.

-

Dry the purified Nα-Boc-L-asparagine under vacuum to a constant weight. A typical yield for this process is around 91%.[]

Reaction Mechanism:

Synthesis of Nα-Boc-L-asparagine.

Quality Control of Nα-Boc-L-asparagine

The quality and purity of Nα-Boc-L-asparagine are critical for its successful application in peptide synthesis. A comprehensive quality control process typically involves several analytical techniques.

2.2.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Nα-Boc-L-asparagine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm or 220 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a small amount of Nα-Boc-L-asparagine in the initial mobile phase composition.

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient program and record the chromatogram.

-

The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.

2.2.2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

Typical ¹H NMR Data (in DMSO-d₆):

-

δ 1.38 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

δ 2.36-2.56 (m, 2H): Methylene protons (β-CH₂) of the asparagine side chain.

-

δ 4.23 (q, 1H): α-proton of the asparagine backbone.

-

δ 6.87 (d, 1H): Amide proton of the Boc group.

-

δ 6.91 (br s, 1H) and 7.31 (br s, 1H): Amide protons of the asparagine side chain.

-

δ 12.5 (br s, 1H): Carboxylic acid proton.[]

2.2.3. Other Quality Control Tests

-

Melting Point: The melting point is a good indicator of purity. For Nα-Boc-L-asparagine, it is typically around 175-180 °C.[]

-

Optical Rotation: The specific optical rotation is measured to confirm the enantiomeric purity of the L-asparagine derivative.

-

Loss on Drying: This test determines the amount of volatile matter (e.g., water or residual solvents) in the sample.

-

Assay (Titration): An acid-base titration can be used to determine the percentage of the carboxylic acid-containing compound.

Visualizations

Commercial Supply Chain of Nα-Boc-L-asparagine

Commercial Supply Chain Workflow.

Quality Control Workflow for Nα-Boc-L-asparagine

References

The Enduring Legacy of the Boc Group: A Technical Guide to its Discovery and Application in Synthesis

Introduction: In the landscape of organic chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Among these, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, particularly in the realm of peptide synthesis and drug development. Its widespread adoption is a testament to its unique combination of stability under a range of conditions and its facile, selective removal under mild acidic conditions. This in-depth technical guide explores the discovery and development of the Boc protecting group, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core principles, applications, and the experimental methodologies that underpin its use.

Discovery and Development: A Paradigm Shift in Peptide Synthesis

The introduction of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s marked a significant advancement in the field of peptide synthesis.[1] Prior to its development, the existing methods for amine protection often required harsh cleavage conditions that were incompatible with sensitive functional groups present in peptides and other complex molecules. The Boc group, in contrast, offered a robust shield for amines that could be selectively removed under mild acidic conditions, a property that proved to be revolutionary.[2]

This acid lability provided a crucial element of "orthogonality" in synthetic strategies. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting each other.[3] The Boc group's stability to basic and nucleophilic conditions, as well as to catalytic hydrogenation, made it an ideal orthogonal partner to other widely used protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1][3] This orthogonality is the bedrock of modern solid-phase peptide synthesis (SPPS), enabling the sequential and controlled assembly of amino acids into complex peptides.[2]

The Chemistry of the Boc Group: Protection and Deprotection Mechanisms

The utility of the Boc group is rooted in the chemical principles governing its introduction (protection) and removal (deprotection).

Boc Protection of Amines

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[2] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O.

The mechanism of Boc protection is as follows:

-

The nucleophilic amine attacks a carbonyl group of di-tert-butyl dicarbonate.

-

This leads to the formation of a tetrahedral intermediate.

-

The intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group.

-

The tert-butyl carbonate subsequently breaks down into the stable byproducts tert-butanol and carbon dioxide gas.[4]

This reaction is often carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, to deprotonate the amine, thereby increasing its nucleophilicity.[5] However, the reaction can also proceed under neutral conditions.[6]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-Asparagine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of asparagine (Asn) residues into peptide sequences during solid-phase peptide synthesis (SPPS) presents significant challenges. The primary obstacles are the poor solubility of protected asparagine derivatives and the propensity of the side-chain amide to undergo dehydration to a β-cyanoalanine residue during the activation step.[1][2][3] This irreversible side reaction is particularly prevalent with carbodiimide-based coupling reagents and leads to truncated peptide impurities that are difficult to separate from the final product.[1][4]

To address these issues, the use of a side-chain protecting group for asparagine is crucial in Boc-based SPPS. The xanthyl (Xan) group is a widely employed and effective protecting group for the side-chain amide of asparagine.[2][5] Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) offers two key advantages: the bulky Xan group sterically shields the amide from dehydration, and it significantly enhances the solubility of the amino acid derivative in common SPPS solvents like N,N-Dimethylformamide (DMF).[1][3] The Xan group is labile to trifluoroacetic acid (TFA) and is conveniently removed during the standard Nα-Boc deprotection steps.[1][4]

These application notes provide detailed protocols for the effective use of Boc-Asn(Xan)-OH in Boc-SPPS, a summary of the comparative performance of common coupling reagents, and strategies to mitigate potential side reactions, ensuring the successful synthesis of asparagine-containing peptides.

Comparative Performance of Coupling Reagents for Boc-Asn(Xan)-OH

The choice of coupling reagent is critical for the efficient and clean incorporation of Boc-Asn(Xan)-OH. Uronium and phosphonium salt-based reagents are generally preferred over carbodiimides due to their higher efficiency and lower risk of promoting side reactions.[1] The following tables summarize the qualitative and inferred quantitative performance of different coupling reagents with Boc-Asn(Xan)-OH. It is important to note that coupling times and efficiencies are sequence- and condition-dependent.[1]

Table 1: Qualitative Comparison of Asparagine Protection Strategies in Boc-SPPS

| Feature | Boc-Asn-OH (Unprotected) | Boc-Asn(Xan)-OH |

| Prevention of Nitrile Formation | Low (High risk with carbodiimides)[2] | High[2][3] |

| Solubility in DMF | Low[2][3] | High[2][3] |

| Coupling Efficiency | Variable and often low[3] | Generally high and reliable[3] |

| Risk of Side Reactions | High | Low |

Table 2: Performance of Common Coupling Reagents with Boc-Asn(Xan)-OH

| Coupling Reagent | Class | Typical Coupling Time | Coupling Efficiency/Yield | Purity of Resulting Peptide |

| HBTU/DIEA | Aminium Salt | 10 - 60 minutes[1] | Very Good[6] | High |

| PyBOP/DIEA | Phosphonium Salt | 10 - 60 minutes[1] | Excellent[6] | High |

| DIC/HOBt | Carbodiimide | 1 - 4 hours[1] | Good to Very Good | Good (Activation of Boc-Asn with DCC/HOBt has been reported to yield 98-99% of the desired product) |

Experimental Protocols

The following protocols are based on a standard manual Boc-SPPS workflow. All procedures should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

General Boc-SPPS Cycle

A single cycle for the incorporation of an amino acid in Boc-SPPS consists of deprotection, washing, neutralization, coupling, and final washing steps.

Protocol 1: Coupling of Boc-Asn(Xan)-OH with HBTU/DIEA

This protocol utilizes the efficient aminium salt-based coupling reagent HBTU.[1]

1. Resin Preparation:

-

Start with the resin-bound peptide that has a free N-terminal amine after the standard deprotection and neutralization steps.

2. Activation Mixture Preparation:

-

In a separate reaction vessel, dissolve Boc-Asn(Xan)-OH (2.0 equivalents relative to resin loading) in DMF (approximately 5 mL/g of resin).[1]

3. Coupling Reaction:

-

To the dissolved Boc-Asn(Xan)-OH, add a 1.0 M solution of HBTU (2.0 equivalents) and DIEA (4.0 equivalents).[1]

-

Mix the activation mixture briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 10-60 minutes.[1]

4. Monitoring and Washing:

-

Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[1]

-

If the test is positive after 60 minutes, a recoupling step may be necessary.[1]

-

Once the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol.[1]

Protocol 2: Coupling of Boc-Asn(Xan)-OH with PyBOP/DIEA

This protocol uses the highly efficient phosphonium salt-based reagent PyBOP.[1]

1. Resin Preparation:

-

Begin with the washed and neutralized resin-bound peptide with a free N-terminal amine.

2. Amino Acid Solution Preparation:

-

Dissolve Boc-Asn(Xan)-OH (1.1 equivalents relative to resin loading) in DMF.

3. Coupling Reaction:

-

Add the amino acid solution to the resin.

-

Add a 1.0 M solution of PyBOP (1.1 equivalents) and DIEA (2.2 equivalents) to the resin slurry.[1]

-

For sequences prone to racemization, 1.1 equivalents of a 0.5 M HOBt solution in DMF can be added.[1]

-

Agitate the mixture at room temperature for 10-60 minutes.

4. Monitoring and Washing:

-

Use the ninhydrin test to monitor the reaction for completion.

-

Upon completion, wash the resin as described in the HBTU protocol.

Protocol 3: Coupling of Boc-Asn(Xan)-OH with DIC/HOBt

This is a more traditional and cost-effective method. The use of Boc-Asn(Xan)-OH is critical to prevent side reactions with carbodiimides.[1]

1. Resin Preparation:

-

Start with the washed and neutralized resin-bound peptide suspended in DCM (approximately 10 mL/g of resin).

2. Pre-activation:

-

In a separate vessel, dissolve Boc-Asn(Xan)-OH (5 equivalents) and HOBt (5.5 equivalents) in DMF.

-

Add DIC (5.5 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at room temperature.[1]

3. Coupling Reaction:

-

Add the pre-activated solution to the resin suspension.

-

Agitate the mixture at room temperature for 1-4 hours.[1]

4. Monitoring and Washing:

-

Monitor the coupling progress with the ninhydrin test.

-

Once complete, wash the resin thoroughly with DMF and DCM.

Side Reactions and Mitigation Strategies

The primary side reaction when using asparagine in SPPS is the dehydration of the side-chain amide to form a β-cyanoalanine residue.

Mitigation Strategies:

-

Side-Chain Protection: The most effective strategy is the use of a side-chain protecting group. The xanthyl (Xan) group is highly recommended for Boc-SPPS as it effectively prevents nitrile formation and improves solubility.[2][3]

-

Choice of Coupling Reagent: Avoid carbodiimide reagents (DCC, DIC) if using unprotected asparagine.[7] Opt for phosphonium (PyBOP) or aminium/uronium (HBTU, HATU) salts which minimize the risk of dehydration.[7]

-

Alkylation: During the acidic cleavage of the Boc and other acid-labile protecting groups, reactive carbocations are generated which can alkylate nucleophilic residues like tryptophan and methionine.[4] The use of a scavenger cocktail during deprotection and final cleavage is essential to trap these carbocations.[8]

Final Cleavage and Deprotection

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9][10]

CAUTION: Anhydrous HF is extremely corrosive and toxic and requires a specialized, HF-resistant apparatus and trained personnel.[9]

Protocol for HF Cleavage:

1. Resin Preparation:

-

After the final coupling and deprotection of the N-terminal Boc group, thoroughly wash the peptide-resin with DCM and dry it under vacuum.[9]

2. Cleavage Cocktail Preparation:

-

Prepare a fresh cleavage cocktail. A common cocktail for peptides containing sensitive residues is 90% HF, 5% p-cresol, and 5% thioanisole. The scavengers are crucial to prevent side reactions.[9]

3. Cleavage Reaction:

-

In a specialized HF cleavage apparatus, add the dried peptide-resin and the scavenger cocktail.

-

Carefully distill anhydrous HF into the reaction vessel at -78°C (dry ice/acetone bath).

-

Stir the mixture at 0°C for 1-2 hours.

4. Peptide Precipitation and Washing:

-

After the reaction, evaporate the HF under a stream of nitrogen.

-

Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and collect the crude peptide.

-

Wash the crude peptide several times with cold diethyl ether.

5. Purification:

-

Dry the crude peptide under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The successful incorporation of asparagine in Boc-SPPS is highly achievable with the use of Boc-Asn(Xan)-OH. This protected amino acid derivative effectively mitigates the common side reaction of side-chain dehydration and improves solubility, leading to higher coupling efficiencies and purer final peptide products. By selecting appropriate coupling reagents, such as HBTU or PyBOP, and following the detailed protocols outlined in these application notes, researchers can confidently synthesize asparagine-containing peptides for a wide range of applications in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Coupling Boc-Asparagine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Incorporating Asparagine in Boc-SPPS

The incorporation of asparagine (Asn) residues during Boc-based Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge primarily due to the potential for a dehydration side reaction of the side-chain amide. This reaction, particularly prevalent when using carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), leads to the formation of a β-cyanoalanine residue.[1][2] This irreversible modification results in a truncated peptide chain and introduces a significant impurity that is often difficult to remove during purification, thereby compromising the yield and purity of the target peptide.

Furthermore, asparagine and its protected derivatives can exhibit poor solubility in common SPPS solvents like dimethylformamide (DMF), which can lead to incomplete coupling reactions and reduced overall yields.[2] For sequences containing multiple asparagine residues, the risk of peptide aggregation on the solid support increases, further hindering reagent accessibility and leading to deletion sequences.[3]